N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound that features both indole and thiophene moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole ring, a common structural motif in many biologically active molecules, and the thiophene ring, known for its electronic properties, makes this compound a versatile candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of an indole derivative with a thiophene-containing hydrazide. One common method involves the reaction of 3-(1H-indol-3-yl)acrylaldehyde with 2-(thiophen-2-yl)acetohydrazide under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Due to the presence of the indole ring, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets. The indole ring can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions may modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: This compound also features an indole ring and has been studied for its neuroprotective properties.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Known for its antimicrobial activity, this compound shares structural similarities with N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide.
Uniqueness
N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the combination of the indole and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H15N3OS |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(1H-indol-3-yl)prop-2-enylidene]amino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H15N3OS/c21-17(11-14-6-4-10-22-14)20-19-9-3-5-13-12-18-16-8-2-1-7-15(13)16/h1-10,12,18H,11H2,(H,20,21)/b5-3+,19-9+ |
InChI Key |
IVAJRYWGJZYHTL-WSJMPXRGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C=N/NC(=O)CC3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC=NNC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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